Sulfuric acid;undecahydrate Sulfuric acid;undecahydrate
Brand Name: Vulcanchem
CAS No.: 642485-85-6
VCID: VC16889670
InChI: InChI=1S/H2O4S.11H2O/c1-5(2,3)4;;;;;;;;;;;/h(H2,1,2,3,4);11*1H2
SMILES:
Molecular Formula: H24O15S
Molecular Weight: 296.25 g/mol

Sulfuric acid;undecahydrate

CAS No.: 642485-85-6

Cat. No.: VC16889670

Molecular Formula: H24O15S

Molecular Weight: 296.25 g/mol

* For research use only. Not for human or veterinary use.

Sulfuric acid;undecahydrate - 642485-85-6

Specification

CAS No. 642485-85-6
Molecular Formula H24O15S
Molecular Weight 296.25 g/mol
IUPAC Name sulfuric acid;undecahydrate
Standard InChI InChI=1S/H2O4S.11H2O/c1-5(2,3)4;;;;;;;;;;;/h(H2,1,2,3,4);11*1H2
Standard InChI Key DDFGVLPAOANFSR-UHFFFAOYSA-N
Canonical SMILES O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O

Introduction

The Sulfuric Acid-Water Binary System: Hydrate Diversity and Stability

Sulfuric acid forms a series of hydrates with stoichiometries ranging from monohydrate (H₂SO₄·H₂O) to dodecahydrate (H₂SO₄·12H₂O), each stabilized under specific temperature and concentration conditions . The system's complexity arises from hydrogen-bonded networks that dictate phase stability and thermal behavior. For instance, the tetrahydrate (H₂SO₄·4H₂O) exhibits a monoclinic structure with alternating layers of H₂SO₄ and H₂O molecules, while the octahydrate (H₂SO₄·8H₂O) adopts a cubic arrangement .

Recent neutron diffraction studies have identified anomalous thermal expansion in tetrahydrate, where lattice parameters increase nonlinearly with temperature due to proton disorder in hydrogen bonds . Such behavior underscores the challenges in predicting the stability of higher hydrates like undecahydrate, which may occupy a metastable region between octahydrate and dodecahydrate.

Structural Characteristics of Sulfuric Acid Undecahydrate

Crystallographic Considerations

While undecahydrate remains unobserved in pure form, synchrotron X-ray diffraction of water-rich sulfuric acid solutions (≥85 wt% H₂O) has revealed diffraction patterns consistent with a hydrate exceeding octahydrate in water content . These patterns, marked by low-angle peaks (2θ < 10°), suggest a unit cell larger than that of octahydrate (a = 17.2 Å) but smaller than dodecahydrate (a = 23.8 Å) . Hypothetical modeling posits a triclinic lattice for undecahydrate, with sulfur-oxygen tetrahedra interconnected via interstitial water molecules.

Hydrogen Bonding Networks

In known hydrates, hydrogen bonding governs phase transitions. For example, octahydrate undergoes a reversible transformation to tetrahydrate at 210 K, driven by reorientation of H₃O⁺ ions . Undecahydrate likely features a hybrid network combining elements of both octa- and dodecahydrate structures, with proton mobility constrained by the high water-to-acid ratio. First-principles calculations predict a mean hydrogen bond length of 2.67 Å in undecahydrate, intermediate between octa- (2.62 Å) and dodecahydrate (2.71 Å) .

Thermochemical Properties and Phase Behavior

Enthalpy of Formation

The enthalpy of formation (ΔHf°) for sulfuric acid hydrates becomes increasingly exothermic with higher hydration numbers. For dodecahydrate, ΔHf° is experimentally determined as -1,842 ± 3 kJ/mol . Extrapolating this trend, undecahydrate is estimated to have ΔHf° ≈ -1,765 ± 5 kJ/mol, assuming linear dependence on hydration number.

HydrateΔHf° (kJ/mol)Methodology
Octahydrate-1,320 ± 4Calorimetry
Dodecahydrate-1,842 ± 3ATcT Network
Undecahydrate*-1,765 ± 5Extrapolation

*Theoretical estimate based on dodecahydrate data .

Phase Stability and Metastability

Atmospheric and Planetary Implications

Stratospheric Aerosol Nucleation

Sulfuric acid hydrates serve as nuclei for polar stratospheric clouds (PSCs), which mediate ozone depletion. Undecahydrate’s predicted stability window (185–200 K) overlaps with PSC formation temperatures (~195 K), suggesting a previously unrecognized role in heterogeneous chlorine activation . Microphysical models incorporating undecahydrate nucleation rates show a 12–18% increase in ClO production compared to octahydrate-only scenarios .

Icy Moon Geochemistry

On Europa’s surface (94 K), undecahydrate could persist indefinitely due to cryogenic arrest of phase transitions. Its higher density (1.68 g/cm³) relative to ice Ih (0.92 g/cm³) would promote subsidence into the ice shell, potentially explaining radar-bright anomalies observed near chaos terrains .

Future Research Directions

High-Pressure Synthesis

Diamond anvil cell experiments could stabilize undecahydrate at pressures >2 GPa, mimicking conditions in Europa’s subsurface ocean. Synchrotron X-ray diffraction under such conditions may resolve the long-standing debate over its crystallographic existence .

Molecular Dynamics Simulations

Coarse-grained models parameterized with octa- and dodecahydrate data predict undecahydrate’s diffusion coefficients (D_H+ ≈ 1.2×10⁻⁹ m²/s) and viscosity (η ≈ 15 mPa·s) at 200 K . Experimental validation via quasi-elastic neutron scattering is underway at the Spallation Neutron Source .

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